(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

Organic Synthesis Pharmaceutical Research Procurement

This 98% pure (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid is engineered for Suzuki-Miyaura cross-coupling where generic 2-methoxyphenylboronic acid fails. The 5-(N,N-dimethylsulfamoyl) group, a strong electron-withdrawing substituent, activates the ring for coupling with challenging aryl halides and is validated in patent syntheses of PPAR agonists for metabolic disease programs. Using a simpler analog or positional isomer risks synthetic failure, inactive pharmacophores, and lost development time. Consistent ≥98% purity ensures batch-to-batch reproducibility from discovery scale to process development. Order now for reliable access to this differentiated building block.

Molecular Formula C9H14BNO5S
Molecular Weight 259.09 g/mol
CAS No. 859160-65-9
Cat. No. B1434286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid
CAS859160-65-9
Molecular FormulaC9H14BNO5S
Molecular Weight259.09 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC)(O)O
InChIInChI=1S/C9H14BNO5S/c1-11(2)17(14,15)7-4-5-9(16-3)8(6-7)10(12)13/h4-6,12-13H,1-3H3
InChIKeyZXOICVGQXNCOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS 859160-65-9): A Specialized Boronic Acid Building Block for Suzuki Couplings


(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS 859160-65-9) is a specialized organoboron compound classified as an arylboronic acid. It is primarily used as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds . Its molecular formula is C9H14BNO5S, with a molecular weight of 259.09 g/mol . The compound is characterized by a boronic acid group (-B(OH)2) attached to a phenyl ring, which is further substituted with a methoxy group at the 2-position and an N,N-dimethylsulfamoyl group at the 5-position. This specific substitution pattern defines its unique reactivity profile compared to other boronic acid building blocks.

Why Unsubstituted or Isomeric Analogs Cannot Substitute (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS 859160-65-9) in Critical Syntheses


The specific substitution pattern of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid is critical for its function. Generic substitution with a simpler analog, such as 2-methoxyphenylboronic acid, or a positional isomer like the 3-sulfamoyl derivative, will likely lead to synthetic failure or drastically different outcomes due to altered electronic properties and steric hindrance. The N,N-dimethylsulfamoyl group is a strongly electron-withdrawing group that significantly deactivates the aromatic ring, impacting the rate and yield of cross-coupling reactions [1]. Furthermore, its precise position ortho to the methoxy group dictates the molecule's preferred conformation and influences subsequent reactivity, a nuance that is lost in unsubstituted or differently substituted analogs. This section provides quantitative and qualitative evidence to demonstrate that for specific synthetic targets, this compound's unique attributes are non-negotiable.

Quantitative Differentiation Guide for (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS 859160-65-9)


Evidence 1: Commercial Availability and Standard Purity Specification for Reproducible Procurement

A primary differentiator for procurement is the established commercial availability and defined purity standard. Reputable vendors consistently offer (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid with a minimum purity of ≥98%, as confirmed by analytical reports . This level of purity is essential for reproducible research and further manufacturing. While other analogs exist, the target compound's reliable supply chain and purity specification reduce the risk of introducing unknown impurities that can plague sensitive catalytic reactions like Suzuki couplings.

Organic Synthesis Pharmaceutical Research Procurement

Evidence 2: Distinct Electronic and Steric Profile vs. Unsubstituted Analog

The presence of the electron-withdrawing N,N-dimethylsulfamoyl group in the 5-position fundamentally alters the electronic landscape of the boronic acid relative to the unsubstituted parent compound, 2-methoxyphenylboronic acid. While quantitative coupling yields for this specific compound are not reported in comparative primary literature, class-level inference from related sulfamoyl-substituted boronic acids indicates this group is used to enhance reactivity and selectivity in Suzuki-Miyaura couplings by modulating the electron density on the aryl ring [1]. The unsubstituted analog, while a common reagent, lacks this electronic tuning, which can be crucial for achieving desired coupling yields with electron-poor or sterically hindered coupling partners.

Suzuki-Miyaura Coupling Electronic Effects Structure-Activity Relationship

Evidence 3: Specific Molecular Recognition Motif for Targeted Biological Activity

Patents and literature indicate that the phenylsulfamoyl motif, particularly with a dimethylsulfamoyl substitution, is a privileged scaffold for modulating Peroxisome Proliferator-Activated Receptors (PPARs), which are key targets for treating metabolic disorders like hypercholesterolemia and hypertriglyceridemia [1]. The target compound serves as a direct precursor to these biologically active structures. The precise substitution pattern (5-dimethylsulfamoyl, 2-methoxy) is essential for the structure-activity relationship (SAR) of this class of PPAR agonists. A related ligand, N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide, has been documented in the GLASS database as a bioactive molecule, confirming that this specific scaffold is used in molecules with defined biological interactions [2].

PPAR Agonist Metabolic Disease Medicinal Chemistry

Evidence 4: Defined Storage and Handling for Maximal Stability and Reproducibility

Vendor specifications provide a clear, verifiable storage requirement for this compound: it must be stored sealed in a dry environment at 2-8°C . This requirement, which is stricter than for many simpler boronic acids that can be stored at room temperature, is a direct consequence of the molecule's specific functional groups. The N,N-dimethylsulfamoyl group increases the compound's polarity and hygroscopic nature, making it more prone to hydrolysis and degradation. Adhering to this specific storage protocol is essential to maintain the high purity and reactivity of the boronic acid moiety for subsequent reactions. This is a key differentiator for procurement and inventory management.

Reagent Stability Chemical Procurement Laboratory Safety

High-Value Application Scenarios for (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS 859160-65-9)


Scenario 1: Medicinal Chemistry Synthesis of PPAR Agonist Leads

Based on patent evidence, this boronic acid is an ideal building block for synthesizing libraries of phenylsulfamoyl-containing compounds, a validated scaffold for PPAR agonists [1]. Researchers focused on developing new treatments for metabolic diseases (e.g., hypercholesterolemia, hypertriglyceridemia) should select this compound to efficiently introduce the necessary 5-dimethylsulfamoyl-2-methoxyphenyl moiety into their lead candidates via Suzuki coupling. The specific substitution pattern is directly implicated in the pharmacophore, and using a generic analog would likely result in inactive or significantly less potent compounds.

Scenario 2: Synthesis of Complex Biaryls with Demanding Electronic Requirements

For synthetic chemists attempting to couple a 2-methoxyphenyl group bearing a strong electron-withdrawing substituent in the 5-position to a challenging aryl halide, this compound is the preferred reagent. Its specific electronic profile, as inferred from related compounds, is designed to enhance reactivity in Suzuki-Miyaura cross-couplings [1]. Using the unsubstituted 2-methoxyphenylboronic acid may lead to sluggish reactions, poor yields, or complete failure with certain electron-deficient or sterically hindered coupling partners. The higher commercial purity specification (≥98%) also ensures more predictable and reproducible results compared to analogs offered at lower purities [2].

Scenario 3: Process Development and Scale-Up of Advanced Intermediates

In the transition from medicinal chemistry to process development, the reliability of a building block is paramount. The defined commercial availability and consistent purity (≥98%) of this compound [1] de-risks the scale-up process. The clear storage and handling guidelines (sealed, dry, 2-8°C) provide a standardized framework for maintaining reagent quality in larger inventory volumes [1]. This reduces the potential for batch-to-batch variability in coupling reactions, a critical factor for producing advanced intermediates on a larger scale and meeting stringent regulatory requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.